(-)-MDL 105725

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

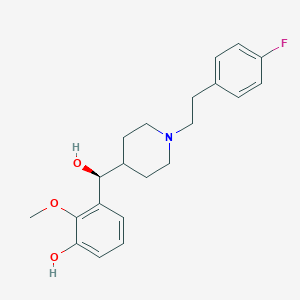

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol is a member of methoxybenzenes and a member of phenols.

生物活性

(-)-MDL 105725 is a selective antagonist of the serotonin 5-HT2A receptor, a crucial target in neuropharmacology. This compound has been extensively studied for its biological activity, particularly in relation to its effects on sleep, cognition, and various neurophysiological processes. This article summarizes the key findings from diverse research studies, highlighting its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.

Overview of this compound

- Chemical Structure : this compound is a derivative of MDL 100907, characterized by its high affinity for the 5-HT2A receptor.

- Mechanism of Action : As a selective antagonist, it inhibits the action of serotonin at the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Affinity and Selectivity

Research indicates that this compound exhibits a high binding affinity for the 5-HT2A receptor with a Ki value reported around 0.1 nM, making it one of the most potent antagonists for this receptor subtype . Its selectivity is noteworthy as it shows minimal activity against other serotonin receptors such as 5-HT6 and dopamine receptors .

Sleep Studies

In a study evaluating the hypnotic efficacy of various compounds, including this compound, it was shown to significantly promote non-rapid eye movement (NREM) sleep in rat models. The results indicated that at doses of 1.0 mg/kg and higher, there was a notable increase in NREM sleep duration compared to control groups .

| Drug | Dose (mg/kg) | NREM Sleep Duration (min) | Statistical Significance |

|---|---|---|---|

| Vehicle | - | 91.5 ± 5.7 | - |

| This compound | 1.0 | 127.5 ± 9.0 | p < 0.05 |

| Zolpidem | 10.0 | 136.3 ± 9.3 | p < 0.05 |

This study highlights the potential of this compound as a therapeutic agent for sleep disorders.

Cognitive Effects

Another significant area of research involves the impact of this compound on cognitive functions. In behavioral assays assessing attention and memory, administration of this compound resulted in improved performance in tasks requiring sustained attention, suggesting its potential utility in treating cognitive deficits associated with psychiatric conditions .

Case Study: Serotonin Modulation

A notable case study investigated the effects of chronic administration of this compound on serotonin modulation in hypoxic conditions. The study found that chronic intermittent hypoxia led to an upregulation of TASK-1 expression in hypoglossal motoneurons, which was significantly reduced by this compound treatment . This finding underscores the role of serotonin signaling pathways in respiratory control and sleep-related disorders.

科学的研究の応用

Clinical Implications

Clinical studies have highlighted the potential of (-)-MDL 105725 in understanding the pharmacodynamics of atypical antipsychotics. It has been used to establish correlations between receptor occupancy and therapeutic efficacy, providing insights into dosage optimization and patient management strategies .

Positron Emission Tomography (PET)

One of the most notable applications of this compound is its use in PET imaging studies to visualize 5-HT2A receptor distribution in the human brain. The compound is utilized as a radiolabeled tracer (e.g., carbon-11 labeled) to assess receptor binding and regional brain activity. This application is particularly valuable for studying neuropsychiatric conditions and evaluating the effects of new antipsychotic medications .

Case Studies

Several studies have demonstrated the effectiveness of this compound in PET imaging:

- Study A : In a trial involving healthy subjects, PET scans using carbon-11-labeled MDL 100,907 (which metabolizes to this compound) showed significant binding in neocortical regions, correlating with known densities of 5-HT2A receptors. This study provided critical data supporting the use of this compound as a reliable marker for receptor occupancy .

- Study B : Another investigation focused on patients with schizophrenia, where PET imaging revealed altered binding patterns of this compound compared to healthy controls, suggesting its utility in understanding disease mechanisms and treatment responses .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies have shown that it undergoes rapid metabolism following administration, with specific metabolites being identified that retain pharmacological activity. The compound's half-life and metabolic pathways are critical for determining dosing regimens in therapeutic contexts .

Comparative Analysis Table

The following table summarizes key findings related to this compound across various studies:

| Study | Application | Key Findings |

|---|---|---|

| Study A | PET Imaging | Significant binding in neocortex; supports receptor density correlation |

| Study B | Clinical Trials | Altered binding patterns in schizophrenia patients; potential for treatment monitoring |

| Pharmacokinetics Study | Metabolism | Rapid metabolism with identifiable active metabolites; implications for dosing |

特性

分子式 |

C21H26FNO3 |

|---|---|

分子量 |

359.4 g/mol |

IUPAC名 |

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1 |

InChIキー |

DVDGOKMQDYFKFY-FQEVSTJZSA-N |

SMILES |

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

異性体SMILES |

COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

正規SMILES |

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。